

Application Notes and Protocols: Caspase-3 Activity Assay Using Ac-DEVD-pNA

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Compound of Interest

Compound Name: Ac-DEVD-pNA

Cat. No.: B1664319

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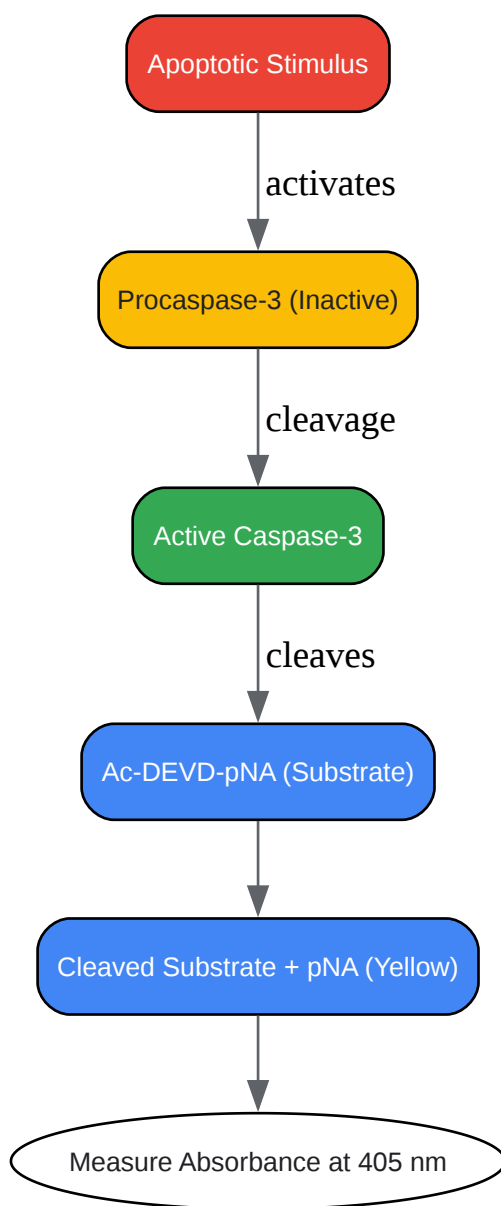
Introduction

Caspase-3 is a critical executioner caspase in the apoptotic pathway, responsible for the cleavage of key cellular proteins that leads to the morphological and biochemical hallmarks of programmed cell death. The activity of caspase-3 is a reliable indicator of apoptosis. This colorimetric assay provides a simple and sensitive method to quantify caspase-3 activity in cell lysates and tissue extracts using the synthetic tetrapeptide substrate **Ac-DEVD-pNA** (Acetyl-Asp-Glu-Val-Asp-p-nitroanilide).

Principle of the Assay

The assay is based on the cleavage of the colorimetric substrate **Ac-DEVD-pNA** by active caspase-3.[1][2][3] In apoptotic cells, caspase-3 is activated and cleaves the substrate at the aspartate residue, releasing the chromophore p-nitroaniline (pNA).[2][3] The released pNA has a strong absorbance at 405 nm.[4][5][6] The amount of pNA released is directly proportional to the caspase-3 activity in the sample. The activity can be quantified by measuring the absorbance at 405 nm using a spectrophotometer or a microplate reader.[3][7]

Signaling Pathway



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Caption: Caspase-3 activation and substrate cleavage pathway.

Materials and Reagents

- Microplate reader capable of measuring absorbance at 405 nm
- 96-well flat-bottom microplates
- Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT)[8]

- 2x Reaction Buffer (e.g., buffered saline with glycerol and detergent)[3]
- **Ac-DEVD-pNA** substrate (typically 4 mM stock in DMSO)
- Dithiothreitol (DTT)
- Positive Control (e.g., recombinant active caspase-3 or cell lysates from cells induced to undergo apoptosis)[8][9][10]
- Negative Control (e.g., untreated cell lysates)
- Caspase-3 Inhibitor (e.g., Ac-DEVD-CHO) for specificity control[8]
- Protein quantification assay kit (Bradford or BCA method)

Experimental Protocols

Cell Lysate Preparation

For Adherent Cells:

- Induce apoptosis in cells using the desired method.
- Wash cells with ice-cold PBS.
- For a 10 cm plate, add 0.5 ml of ice-cold Cell Lysis Buffer.[11]
- Scrape the cells and transfer the lysate to a microcentrifuge tube.[11]
- Incubate on ice for 10-15 minutes.[7][12]
- Centrifuge at 10,000-14,000 x g for 3-10 minutes at 4°C.[12][13]
- Transfer the supernatant (cytosolic extract) to a new tube. This is the cell lysate.
- Determine the protein concentration of the lysate.

For Suspension Cells:

- Induce apoptosis as required.

- Pellet the cells by centrifugation at 500-600 x g for 3-5 minutes.[\[13\]](#)[\[14\]](#)
- Wash the cell pellet once with ice-cold PBS.
- Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µl per 1-5 x 10⁶ cells).[\[14\]](#)
- Incubate on ice for 10-15 minutes.[\[7\]](#)[\[12\]](#)
- Proceed with centrifugation as described for adherent cells (step 6 onwards).

Reagent Preparation

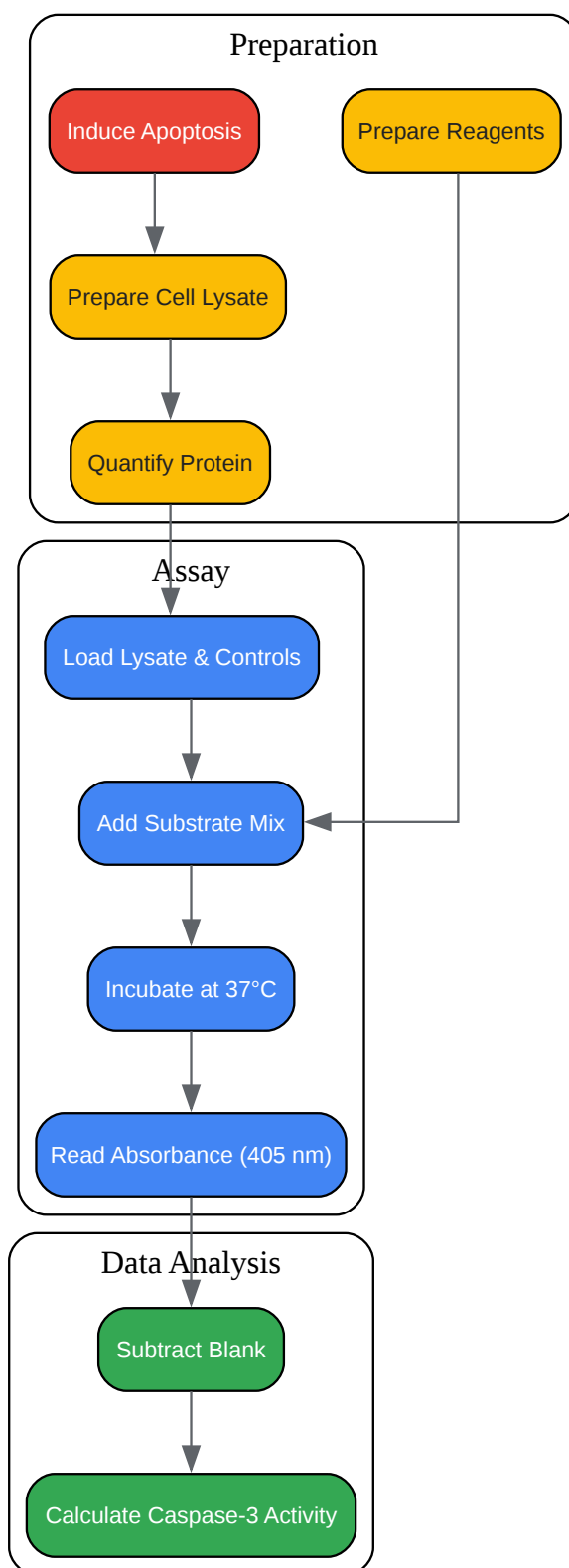
Reagent	Preparation	Storage
1x Lysis Buffer	If using a 5x stock, dilute with sterile water. Add DTT to a final concentration of 5 mM just before use. [2] [12]	2-8°C (without DTT)
1x Reaction Buffer	If using a 2x or 5x stock, dilute with sterile water. Add DTT to the required final concentration (e.g., 10 mM) before use. [3]	2-8°C (without DTT)
Ac-DEVD-pNA Substrate	Dilute the stock solution (e.g., 4 mM) to the desired final working concentration (e.g., 200 µM) in 1x Reaction Buffer. [8]	-20°C, protected from light [5]
pNA Standard Curve	Prepare a serial dilution of a pNA stock solution (e.g., 10 mM) in 1x Reaction Buffer to generate standards from 0 to 200 µM. [12]	-20°C (stock solution)

Assay Protocol (96-well plate format)

- Sample Preparation: Add 20-50 µg of protein from each cell lysate to individual wells of a 96-well plate. Adjust the volume of each well to 50 µl with Cell Lysis Buffer.

- Controls:
 - Negative Control: Lysate from untreated cells.
 - Positive Control: Lysate from cells treated with an apoptosis-inducing agent (e.g., staurosporine) or purified active caspase-3.[\[8\]](#)[\[9\]](#)[\[15\]](#)
 - Inhibitor Control: Pre-incubate a sample of apoptotic cell lysate with a caspase-3 inhibitor (e.g., 10 μ M Ac-DEVD-CHO) for 10-30 minutes before adding the substrate.[\[14\]](#)
 - Blank: Cell Lysis Buffer without any cell lysate.
- Reaction Initiation: Add 50 μ l of 2x Reaction Buffer containing the **Ac-DEVD-pNA** substrate to each well. The final volume in each well should be 100 μ l.
- Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[\[4\]](#)[\[7\]](#) The incubation time can be extended if the signal is low.[\[4\]](#)
- Measurement: Read the absorbance at 405 nm using a microplate reader.[\[4\]](#)[\[7\]](#)

Experimental Workflow



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Caption: Workflow for the caspase-3 activity assay.

Data Presentation and Analysis

The results can be presented as the fold-increase in caspase-3 activity in treated samples compared to the untreated control.

Table of Quantitative Data

Parameter	Value	Notes
Cell Number	2-5 x 10 ⁶ cells per sample	This is a general recommendation and may need optimization based on cell type and treatment.[4]
Lysis Buffer Volume	100 µl per 1-5 x 10 ⁶ cells	Ensure complete cell lysis.[14]
Protein Concentration	20-200 µg per well	The optimal amount should be determined empirically.[3]
Ac-DEVD-pNA Final Concentration	50-200 µM	The Km for Ac-DEVD-pNA is approximately 9.7 µM, so a concentration well above this ensures the reaction is not substrate-limited.[1]
Incubation Time	1-4 hours (or overnight)	The development of a yellow color can be monitored visually.[4][12]
Incubation Temperature	37°C	Optimal temperature for enzyme activity.[4][7]
Absorbance Wavelength	405 nm (or 400 nm)	The peak absorbance for pNA. [4][5]
Caspase-3 Inhibitor Concentration	~10 µM Ac-DEVD-CHO	Used to confirm the specificity of the assay.[14]

Calculation of Caspase-3 Activity:

- Subtract the absorbance value of the blank from all sample and control readings.

- The fold-increase in caspase-3 activity can be determined by comparing the absorbance of the treated samples with that of the untreated control.[\[16\]](#)

Formula for Fold Increase: $\text{Fold Increase} = (\text{Absorbance of Treated Sample} - \text{Absorbance of Blank}) / (\text{Absorbance of Untreated Control} - \text{Absorbance of Blank})$

For a more quantitative analysis, a pNA standard curve can be used to determine the concentration of pNA produced in each sample. The specific activity can then be calculated and expressed as μmol of pNA released per minute per mg of protein.[\[12\]](#)

Troubleshooting

Issue	Possible Cause	Solution
High background in all wells	Contamination of reagents; Non-specific substrate cleavage.	Use fresh reagents; Include an inhibitor control to assess non-specific activity.
Low or no signal in apoptotic samples	Insufficient apoptosis induction; Inactive caspase-3; Low protein concentration.	Confirm apoptosis using another method (e.g., TUNEL assay); Ensure proper storage and handling of lysates; Increase the amount of protein per well or extend the incubation time. [4] [8]
High variability between replicates	Pipetting errors; Incomplete cell lysis; Bubbles in wells.	Be careful with pipetting; Ensure thorough cell lysis; Avoid introducing bubbles when adding reagents. [8]

Conclusion

This protocol provides a detailed, step-by-step guide for performing a caspase-3 activity assay using the chromogenic substrate **Ac-DEVD-pNA**. By following these procedures, researchers can reliably quantify caspase-3 activity as a measure of apoptosis in various experimental settings. Careful attention to controls and proper data analysis will ensure the generation of accurate and reproducible results.

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